molecular formula C21H22ClF3N4O B11656105 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11656105
M. Wt: 438.9 g/mol
InChI Key: RHHGEUIFZFZSPQ-LGJNPRDNSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a trifluoromethylphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Synthesis of the Acetohydrazide: The next step involves the reaction of 4-(2-chlorobenzyl)piperazine with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.

    Condensation Reaction: The final step is the condensation of the intermediate with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.

    Reduction: Reduction reactions can target the hydrazide moiety or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biological Studies: It is used in studies related to its antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and chlorobenzyl group but differ in other substituents.

    Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different linkers or additional functional groups.

Uniqueness

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22ClF3N4O

Molecular Weight

438.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H22ClF3N4O/c22-19-4-2-1-3-17(19)14-28-9-11-29(12-10-28)15-20(30)27-26-13-16-5-7-18(8-6-16)21(23,24)25/h1-8,13H,9-12,14-15H2,(H,27,30)/b26-13+

InChI Key

RHHGEUIFZFZSPQ-LGJNPRDNSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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